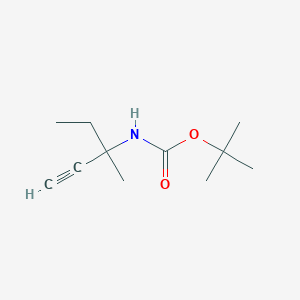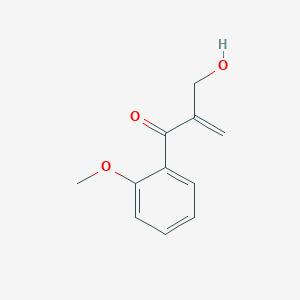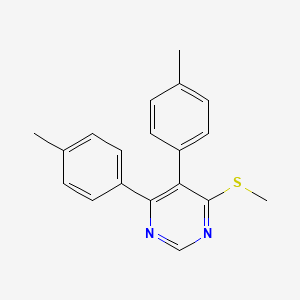silane CAS No. 910805-99-1](/img/structure/B12602156.png)
[3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane: is an organosilicon compound that features a unique combination of aromatic and alkyne groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane typically involves the following steps:
-
Sonogashira Coupling Reaction: : This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
-
Silylation: : The resulting alkyne is then subjected to silylation using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine. This step introduces the trimethylsilyl group to the alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) is used as a building block for the construction of more complex molecules
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
Research into the medicinal applications of this compound includes its use in the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry
In materials science, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique combination of aromatic and alkyne groups.
Wirkmechanismus
The mechanism by which 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-3-phenylprop-1-yn-1-ylsilane): Similar structure but with a different substitution pattern on the aromatic ring.
3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane): Similar structure but with a different silyl group.
Uniqueness
The unique combination of the 2,4-dimethoxyphenyl group and the trimethylsilyl group in 3-(2,4-Dimethoxyphenyl)-3-phenylprop-1-yn-1-ylsilane) provides distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
910805-99-1 |
|---|---|
Molekularformel |
C20H24O2Si |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
[3-(2,4-dimethoxyphenyl)-3-phenylprop-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C20H24O2Si/c1-21-17-11-12-19(20(15-17)22-2)18(13-14-23(3,4)5)16-9-7-6-8-10-16/h6-12,15,18H,1-5H3 |
InChI-Schlüssel |
VXYMLUBOJBBAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(C#C[Si](C)(C)C)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)

![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)

![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)

![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)

![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
stannane](/img/structure/B12602153.png)
